1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the class of pyridines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, a nitro group, an oxo group, and a nitrile group attached to a dihydropyridine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been known to exhibit a broad range of biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, including free radical reactions .
Biochemical Pathways
Compounds with similar structures have been known to participate in free radical reactions .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been known to enhance the body’s stress response, particularly in response to oxidative stress and nutritional imbalance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents can affect its distribution in the body and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by the body’s stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a nitro-substituted reagent. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as recrystallization and purification through chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the benzyl group, making it less complex.
1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:
Uniqueness: 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4,6-dimethyl-5-nitro-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-13(8-16)15(19)17(11(2)14(10)18(20)21)9-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBWKNCFPUZDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)CC2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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